molecular formula C16H24BN3O6 B572158 tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1309982-63-5

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B572158
CAS No.: 1309982-63-5
M. Wt: 365.193
InChI Key: JVFYGBNUVHDLDJ-UHFFFAOYSA-N
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Description

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 1310383-54-0) is a boronic ester-containing pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Its structure features a nitro (-NO₂) substituent at the 5-position of the pyridine ring, a tert-butyl carbamate protecting group at the 2-position, and a pinacol boronate ester at the 3-position.

Properties

IUPAC Name

tert-butyl N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(8-10(9-18-12)20(22)23)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFYGBNUVHDLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694425
Record name tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
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Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-63-5
Record name Carbamic acid, N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Pyridine Derivatives

The synthesis begins with a substituted pyridine scaffold, typically 2-amino-5-nitropyridine or its halogenated analogs. Halogenation at the 3-position is critical for subsequent borylation. For example, bromination using PBr₃ or N-bromosuccinimide (NBS) under radical conditions achieves selective substitution.

Borylation Reaction

The boronate ester group is introduced via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and palladium catalysts. This step often utilizes Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as Xantphos to enhance regioselectivity. Reactions are conducted in anhydrous 1,4-dioxane or THF at 80–100°C under inert atmosphere.

Reaction ComponentSpecification
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
Solvent1,4-Dioxane
Temperature90°C
Yield72–85%

Nitro Group Installation

Nitration is achieved using fuming HNO₃ in H₂SO₄ at 0–5°C. Careful temperature control prevents over-nitration or ring degradation. The nitro group’s electron-withdrawing properties stabilize the intermediate for subsequent carbamate protection.

Carbamate Protection

The amine group at the 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. Reactions proceed in dichloromethane (DCM) or THF at room temperature, achieving >90% conversion.

Detailed Preparation Methods

Method A: Sequential Functionalization

Step 1: 3-Bromo-5-nitropyridine Synthesis
3-Bromopyridine (1 equiv) is dissolved in concentrated H₂SO₄ (10 mL/g) and cooled to 0°C. Fuming HNO₃ (1.2 equiv) is added dropwise over 30 minutes. The mixture is stirred for 4 hours, quenched with ice, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol (yield: 68%).

Step 2: Miyaura Borylation
3-Bromo-5-nitropyridine (1 equiv), B₂pin₂ (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are combined in degassed 1,4-dioxane (15 mL/g). The reaction is heated at 90°C for 12 hours, filtered through Celite, and concentrated. Column chromatography (hexane/EtOAc 4:1) isolates the boronate ester (yield: 78%).

Step 3: Boc Protection
The borylated intermediate (1 equiv) is dissolved in THF (10 mL/g), and Boc₂O (1.2 equiv) and DMAP (0.1 equiv) are added. After stirring at 25°C for 6 hours, the mixture is diluted with water and extracted with EtOAc. The organic layer is dried (Na₂SO₄) and concentrated to afford the title compound (yield: 92%).

Method B: One-Pot Borylation-Protection

This streamlined approach combines borylation and Boc protection in a single reactor. After Miyaura borylation, the reaction is cooled to 25°C, and Boc₂O is added directly without intermediate purification. This method reduces processing time but requires rigorous exclusion of moisture (yield: 70%).

Optimization and Critical Parameters

Catalyst Selection

Palladium catalysts significantly impact borylation efficiency. Pd(OAc)₂ with Xantphos provides higher yields (78%) compared to PdCl₂(PPh₃)₂ (65%) due to improved stability and electron donation.

Solvent Effects

Polar aprotic solvents like 1,4-dioxane enhance boronate ester formation by stabilizing the Pd intermediate. Substituting with THF reduces yields by 15–20% due to inferior thermal stability.

Temperature Control

Exceeding 100°C during borylation leads to deboronation and tar formation. Maintaining 90°C ensures optimal kinetics without decomposition.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to improve heat and mass transfer. A tubular reactor with Pd-immobilized catalysts achieves 85% yield at 10 kg/day throughput, reducing catalyst leaching and waste.

Purification Techniques

Industrial recrystallization uses heptane/EtOAc (3:1) to achieve >99% purity. Chromatography is avoided due to cost and scalability limitations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

    Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for constructing diverse chemical libraries.

Biology and Medicine

This compound is explored for its potential biological activities. The nitro group and pyridine ring are common motifs in pharmacologically active compounds, making it a candidate for drug discovery and development. It is also used in the synthesis of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The biological activity of tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is part of a family of pyridine-based boronic esters with varying substituents. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position) Key Properties
tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 1310383-54-0 C₁₆H₂₄BN₃O₆ 365.2 -NO₂ (5) High reactivity due to nitro group; used in coupling reactions
tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 2096339-28-3 C₁₆H₂₄BClN₂O₄ 354.64 -Cl (5) Moderate reactivity; stable API intermediate
tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 1309981-29-0 C₁₆H₂₄BFN₂O₄ 338.19 -F (5) Enhanced stability; lower steric hindrance for coupling
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (parent compound) 910462-31-6 C₁₆H₂₅BN₂O₄ 320.19 -H (5) Baseline reactivity; widely used in drug discovery

Key Observations :

  • Nitro Derivative : The nitro group increases molecular weight by ~45 g/mol compared to the parent compound, introducing strong electron-withdrawing effects that enhance electrophilicity at the boronate site .
  • Halogenated Analogs : Chloro and fluoro substituents offer balanced reactivity and stability. The fluoro analog’s lower molecular weight may improve solubility .
  • Parent Compound : Serves as a versatile intermediate in synthesizing N-arylpyrazole agonists and other pharmaceuticals .

Commercial Availability and Purity

  • Nitro Derivative : Available at 95+% purity (Catalog Number: 100172), priced higher due to specialized applications .
  • Chloro Analog : Manufactured under ISO certification at ≥97% purity (MolCore), emphasizing its role in API production .
  • Parent Compound : Priced at ¥137.00/g (CAS: 910462-31-6), reflecting its broad utility .

Biological Activity

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a nitro group, and a boron-containing dioxaborolane moiety attached to a pyridine ring. With a molecular formula of C17H25BN2O6 and a molecular weight of approximately 365.19 g/mol, this compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.

The biological activity of this compound is hypothesized to stem from its structural components. The presence of the nitro group may enhance interactions with biological targets through electronic effects and hydrogen bonding capabilities. Compounds with similar structures often exhibit significant biological properties due to their pharmacophoric characteristics.

Comparative Analysis

To understand the biological relevance of this compound better, we can compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamateSimilar pyridine and dioxaborolane structureDifferent substitution pattern
Tert-butyl (5-(4-fluoro-pyridin-2-yl)carbamateContains a fluorine instead of a nitro groupPotentially different biological activity
Tert-butyl (5-amino-pyridin-2-yl)carbamateAmino group instead of nitroMay exhibit different reactivity and biological properties

This table illustrates how variations in functional groups can influence the biological behavior and potential applications of these compounds.

In Vitro Studies

Research involving similar compounds has demonstrated their capability to inhibit specific kinases or enzymes. For instance:

  • PKMYT1 Inhibitors : A study on PKMYT1 inhibitors showed that modifications in the structure led to significant differences in enzymatic potency and selectivity. This suggests that similar approaches could be applied to explore the activity of tert-butyl (5-nitro...) against relevant targets .
  • Cell-Based Assays : Analogous compounds have been evaluated using cell-based assays to monitor their effects on cellular pathways. These assays confirmed the importance of structural motifs in enhancing biological activity .

Future Directions

Further research is required to elucidate the precise mechanisms by which tert-butyl (5-nitro...) exerts its effects. Suggested methodologies include:

  • Binding Studies : Employing techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding affinities with target proteins.
  • In Vivo Models : Testing the compound in animal models to evaluate therapeutic efficacy and safety profiles.

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate?

The compound is typically synthesized via sequential functionalization of pyridine derivatives. Key steps include:

  • Boronate Installation : Suzuki-Miyaura coupling or direct borylation using pinacol borane under palladium catalysis to introduce the dioxaborolane group .
  • Carbamate Protection : Reaction of the amino group on the pyridine ring with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP .
  • Nitro Group Introduction : Nitration using mixed acids (e.g., HNO₃/H₂SO₄) at controlled temperatures to avoid over-oxidation .
    Characterization: LC-MS for purity assessment, ¹H/¹³C NMR for structural confirmation (e.g., δ ~1.3 ppm for Boc tert-butyl protons; δ ~8.5 ppm for pyridine protons) .

Intermediate-Level Reaction Design

Q. Q2. How can researchers optimize the yield of the boronate ester intermediate in cross-coupling reactions?

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling, as these catalysts minimize side reactions with nitro groups .
  • Solvent/Base Optimization : Dioxane/water mixtures with K₂CO₃ or Cs₂CO₃ enhance solubility and deprotonation efficiency .
  • Temperature Control : Reactions at 80–100°C balance reactivity and stability of the nitro group .
    Troubleshooting: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 2:8) to detect incomplete coupling or Boc deprotection .

Advanced Mechanistic Analysis

Q. Q3. How do competing reaction pathways affect the regioselectivity of nitration in this compound?

  • Electronic Effects : The electron-withdrawing nitro and boronate groups direct nitration to the meta position relative to existing substituents. Computational modeling (DFT) can predict orbital interactions and charge distribution .
  • Steric Hindrance : The bulky tert-butyl carbamate and dioxaborolane groups may force nitration to occur at less hindered sites. X-ray crystallography of intermediates can validate steric influences .
    Data Contradiction: Discrepancies between predicted and observed regioselectivity may arise from solvent polarity or counterion effects, requiring kinetic studies (e.g., in situ IR monitoring) .

Stability & Handling

Q. Q4. What are the critical stability considerations for storing this compound?

  • Moisture Sensitivity : The boronate ester hydrolyzes in humid conditions. Store under inert gas (Ar/N₂) with molecular sieves .
  • Thermal Decomposition : Avoid temperatures >40°C to prevent Boc group cleavage or nitro group reduction .
  • Light Sensitivity : Protect from UV light to inhibit radical degradation pathways .

Analytical Method Development

Q. Q5. Which analytical techniques are most effective for quantifying impurities in this compound?

  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to separate byproducts (e.g., de-Boc or deborylated species) .
  • ¹¹B NMR : Detect boron-containing impurities (e.g., free boronic acid at δ ~30 ppm vs. dioxaborolane at δ ~28 ppm) .
  • XRD : Resolve crystallinity issues affecting bioavailability in downstream applications .

Advanced Applications in Organic Synthesis

Q. Q6. How is this compound utilized in synthesizing heterocyclic drug candidates?

  • Suzuki Cross-Coupling : The boronate group enables C–C bond formation with aryl halides, generating biaryl motifs common in kinase inhibitors .
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further functionalization (e.g., amide coupling) .
    Case Study: In antimalarial research, similar carbamate-protected intermediates were used to build imidazopyridazine scaffolds .

Contradictory Data Resolution

Q. Q7. How should researchers address discrepancies in reported reaction yields for similar boronate esters?

  • Parameter Reevaluation : Compare solvent purity, catalyst lot variability, and substrate ratios across studies .
  • Byproduct Analysis : Use high-resolution MS to identify trace impurities (e.g., homocoupling products from Pd black formation) .
  • Reproducibility Protocols : Adopt standardized reaction setups (e.g., microwave-assisted synthesis for consistent heating) .

Computational Support

Q. Q8. Can computational methods predict reaction outcomes for derivatives of this compound?

  • Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces to identify low-barrier pathways .
  • Machine Learning : Train models on existing datasets (e.g., reaction temperature, solvent polarity) to forecast optimal conditions for new analogs .
    Validation: Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trial reactions) .

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